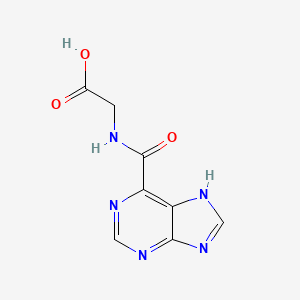

N-Purin-6-oylglycine

Description

Structure

3D Structure

Properties

CAS No. |

6729-58-4 |

|---|---|

Molecular Formula |

C8H7N5O3 |

Molecular Weight |

221.17 g/mol |

IUPAC Name |

2-(7H-purine-6-carbonylamino)acetic acid |

InChI |

InChI=1S/C8H7N5O3/c14-4(15)1-9-8(16)6-5-7(12-2-10-5)13-3-11-6/h2-3H,1H2,(H,9,16)(H,14,15)(H,10,11,12,13) |

InChI Key |

UXOCROPPGNRDIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)C(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations

Classic and Contemporary Synthesis Pathways of N-Purin-6-oylglycine

Several methods have been developed to synthesize N-(Purin-6-yl)glycine and its derivatives, utilizing readily available purine (B94841) precursors.

A common and effective route for synthesizing N-(Purin-6-yl)glycine involves the nucleophilic substitution of a halogen atom, typically chlorine, at the C6 position of the purine ring by the amino group of glycine (B1666218) or its derivatives. 6-Chloropurine (B14466) serves as a key starting material in this approach nih.govresearchgate.netmdpi.comgoogle.com.

The reaction typically proceeds by reacting 6-chloropurine with glycine or a protected glycine derivative in the presence of a base, such as sodium carbonate, in a suitable solvent like water or a mixture of solvents researchgate.netmdpi.com. For instance, reacting 6-chloropurine with glycine in an aqueous sodium carbonate solution under reflux conditions has been reported to yield N-(Purin-6-yl)glycine derivatives mdpi.com. This method is straightforward and utilizes accessible reagents, making it a classic pathway for purine-amino acid conjugation.

Beyond direct nucleophilic substitution, alternative strategies have been explored. Palladium-catalyzed cross-coupling reactions, such as the α-arylation of glycine derivatives with 6-iodopurines, represent a more contemporary approach researchgate.netavcr.cz. This method allows for the formation of a C-C bond between the purine ring and the amino acid, although the prompt's focus and outline suggest an N-C linkage. However, related purine-amino acid conjugates have been synthesized via palladium-catalyzed cross-coupling of halopurines with organometallics derived from amino acids avcr.cz.

Another route involves the rearrangement of N6-(α-aminoacyl)adenines. For example, N6-glycyladenine can undergo a facile transformation in aqueous solution, involving the formation of a cyclic intermediate, which then rearranges to yield N-(6-purinyl)glycine researchgate.netclockss.orglookchem.com. This process highlights the chemical lability and potential for intramolecular reactions within purine-amino acid conjugates.

Stereochemical Control and Chirality in N-(Purin-6-yl)amino Acid Synthesis

While glycine itself is achiral, the synthesis of purine conjugates with chiral amino acids or potential chiral purine precursors necessitates careful consideration of stereochemistry. The outline specifically mentions stereochemical control and chirality, which is relevant for broader N-(purin-6-yl)amino acid synthesis, even if not directly applicable to glycine itself.

When coupling N-(purin-6-yl)-α-amino acids to other amino acid derivatives using carbodiimide (B86325) coupling agents (e.g., DCC), racemization of the chiral center of the N-(purin-6-yl)-α-amino acid has been observed nih.govresearchgate.netnih.gov. This phenomenon can lead to the formation of diastereomeric mixtures, complicating the isolation of pure enantiomers. Studies suggest that the imidazole (B134444) nitrogen atoms of the purine ring might be involved in the formation of a chirally labile intermediate, although the exact mechanism requires further investigation nih.govresearchgate.net.

To overcome racemization and achieve enantiomeric purity, alternative synthetic strategies are employed. One effective method involves the nucleophilic substitution of chlorine in 6-chloropurine with protected amino acids or dipeptides. This approach, when applied to chiral amino acids, has successfully yielded diastereomerically pure compounds, as confirmed by chiral High-Performance Liquid Chromatography (HPLC) nih.govresearchgate.net.

Another strategy for achieving stereochemical purity in purine-amino acid conjugates involves using palladium-catalyzed cross-coupling reactions with protected amino acids, where careful selection of protecting groups and reaction conditions can minimize or prevent racemization researchgate.netavcr.cz.

Chemical Rearrangements and Mechanistic Elucidation of N-(6-Purinyl)glycine Formation

The formation of N-(6-Purinyl)glycine can also occur through chemical rearrangements, particularly from N6-substituted adenine (B156593) derivatives. As noted, N6-glycyladenine can undergo a spontaneous conversion to N-(6-purinyl)glycine via a cyclic intermediate researchgate.netclockss.orglookchem.com. The proposed mechanism involves the loss of ammonia (B1221849) from N6-glycyladenine to form a cyclic intermediate, which then undergoes ring-opening and rearrangement to yield N-(6-purinyl)glycine, potentially through a 1-carboxymethyladenine intermediate researchgate.netclockss.org.

This rearrangement pathway provides insight into the inherent reactivity of the N6-acyladenine structure and highlights how different synthetic routes can lead to the same target compound through distinct chemical transformations. The mechanistic studies aim to understand the role of the purine ring's nitrogen atoms and the influence of reaction conditions on the formation of the N-(6-purinyl)glycine linkage.

Identification and Characterization of Cyclic and Linear Intermediate Species

Table 1: Key Intermediates in the Rearrangement of N6-Glycyladenine

| Starting Material | Intermediate 1 (Cyclic) | Intermediate 2 (Linear) | Final Product | Conditions | Citation(s) |

| N6-Glycyladenine | 3H-imidazo[2,1-i]purin-8(7H)-one | 1-carboxymethyladenine | N-(6-Purinyl)glycine | Aqueous solution, neutral pH, warming | researchgate.netresearchgate.netacs.orgacs.orgacs.org |

| N6-Glycyl-9-methyladenine | 3-methyl-3H-imidazo-[2,1-i]purin-8-(7H)-one | 1-carboxymethyl-9-methyladenine | N-[6-(9-methylpurinyl)]glycine | Aqueous solution, neutral pH, warming | researchgate.netacs.org |

Proposed Mechanistic Models for Purine Ring Opening and Re-formation

The mechanistic pathways proposed for the rearrangement of N6-(α-aminoacyl)adenines involve a series of distinct steps that lead to the formation of N-(6-purinyl)amino acids. A widely accepted model suggests that the α-amino group of the aminoacyl side chain initiates the process by attacking the C6-N1 double bond of the purine ring researchgate.netresearchgate.net. This nucleophilic attack triggers the opening of the pyrimidine (B1678525) ring and the subsequent elimination of ammonia. The formation of the cyclic intermediate, 3H-imidazo[2,1-i]purin-8(7H)-one, is a key event in this cascade researchgate.netresearchgate.netacs.orgacs.org.

Following the formation of the cyclic intermediate, a ring-opening reaction occurs, leading to the linear intermediate, 1-carboxymethyladenine researchgate.netresearchgate.netacs.orgacs.org. The final step often involves a rearrangement, which, in the case of N1-alkylated adenines, is described as an N1 → N6 rearrangement, ultimately yielding the N-(6-purinyl)amino acid product researchgate.netresearchgate.netacs.org. These chemical transformations highlight the dynamic nature of the purine ring system when functionalized with amino acid residues, involving both ring opening and re-formation processes.

Table 2: Summary of Proposed Mechanistic Steps

| Step | Description | Key Intermediate Formed | Byproduct |

| 1 | Nucleophilic attack by α-amino group on C6-N1 bond, pyrimidine ring opens | Not explicitly isolated as a distinct intermediate | Ammonia |

| 2 | Intramolecular cyclization | 3H-imidazo[2,1-i]purin-8(7H)-one | - |

| 3 | Ring opening of the cyclic intermediate | 1-carboxymethyladenine | - |

| 4 | Rearrangement (e.g., N1 → N6 rearrangement) | N-(6-Purinyl)amino acid (final product) | - |

Compound List

this compound

N6-(α-Aminoacyl)adenines

N6-Glycyladenine

N-(6-Purinyl)amino Acids

N-(6-Purinyl)glycine

3H-imidazo[2,1-i]purin-8(7H)-one

1-carboxymethyladenine

N6-Glycyl-9-methyladenine

3-methyl-3H-imidazo-[2,1-i]purin-8-(7H)-one

1-carboxymethyl-9-methyladenine

N-[6-(9-methylpurinyl)]glycine

Molecular Interactions and Biochemical Recognition

Interactions with Nucleic Acids and Their Constituent Bases

N-Purin-6-oylglycine exhibits notable interactions with nucleic acids, a phenomenon that has been a subject of scientific investigation. This interaction is primarily driven by the structural similarity of its purine (B94841) moiety to the purine bases found in DNA and RNA.

A significant characteristic of antibodies generated against this compound is their ability to cross-react with thermally denatured DNA. This cross-reactivity has been demonstrated through various immunological techniques, including complement fixation, radioimmunoelectrophoresis, and passive cutaneous anaphylaxis. nih.govnih.gov The reaction is specific to denatured, single-stranded DNA, as native, double-stranded DNA shows no such interaction. This specificity suggests that the antibodies recognize purine bases that become exposed upon the unwinding of the DNA helix. The reactivity of these purine-specific antisera with DNA is a property of the antibody's specificity for the purin-6-oyl group. nih.govnih.gov

Hapten inhibition studies have further elucidated the specificity of this interaction. The ability of various purine derivatives to inhibit the reaction between anti-purin-6-oyl serum and denatured DNA correlates with their ability to inhibit the precipitin reaction between the antiserum and purin-6-oyl-protein conjugates. This indicates that the recognition is based on the purin-6-oyl determinant. nih.gov

| Inhibitor | Concentration for 50% Inhibition (moles x 10-8) |

|---|---|

| Purin-6-oylglycine | 0.5 |

| Purin-6-oyl-ε-aminocaproic acid | 0.8 |

| Adenosine (B11128) | 2.0 |

| Adenine (B156593) | 3.0 |

| 2'-Deoxyadenosine | 4.0 |

This table illustrates the relative effectiveness of different purine derivatives in inhibiting the cross-reaction between anti-purin-6-oyl antibodies and denatured DNA. The lower the concentration required for 50% inhibition, the more effective the inhibitor.

The cross-reactivity between anti-purin-6-oyl antibodies and denatured DNA can be explained by the structural similarity between this compound and the purine nucleotides within the DNA structure. Three-dimensional models have revealed a remarkable resemblance in the contour of this compound and 2'-deoxyadenylic acid. This structural mimicry allows the antibody's binding site, which is specifically shaped to recognize the purin-6-oyl moiety, to also accommodate the adenine base of denatured DNA.

Interaction with Proteins and Immunological Recognition

As a hapten, this compound is not immunogenic on its own. However, when conjugated to a larger carrier protein, it can elicit a robust immune response, leading to the production of specific antibodies.

To generate an immune response, this compound is covalently linked to a carrier protein, such as bovine serum albumin (BSA). This conjugation is typically achieved through a chemical reaction that forms a stable amide bond between the carboxyl group of the glycine (B1666218) moiety and the amino groups of lysine (B10760008) residues on the protein surface. The resulting purinoyl-protein conjugate serves as an effective immunogen.

The characterization of these conjugates is crucial to ensure the successful production of antibodies. Techniques such as spectrophotometry can be used to determine the hapten-to-protein ratio, which is a critical parameter for immunogenicity. A higher density of the hapten on the carrier protein generally leads to a stronger and more specific immune response.

Antibodies raised against purinoyl-protein conjugates exhibit a high degree of specificity for the N-Purin-6-oyl hapten. This specificity is a cornerstone of their utility in immunological assays. The binding of these antibodies to the hapten can be competitively inhibited by free this compound and structurally related purine derivatives.

The cross-reactivity of these antibodies has been extensively studied. As mentioned earlier, they show significant cross-reactivity with denatured DNA due to the exposed adenine bases. Furthermore, their interaction with various purine analogues reveals the fine specificity of the antibody's binding site. For instance, modifications to the purine ring or the side chain can significantly alter the binding affinity, providing insights into the key determinants of recognition.

| Compound | Relative Inhibition |

|---|---|

| This compound | 100% |

| Adenine | High |

| Adenosine | High |

| Guanine (B1146940) | Low |

| Hypoxanthine | Low |

This table summarizes the general cross-reactivity profile of anti-purin-6-oyl antibodies with various purine derivatives, highlighting the high specificity for adenine-related structures.

Interactions with Receptors and Associated Biomolecules

While the interactions of this compound with antibodies and nucleic acids are well-documented, its direct engagement with cellular receptors is less characterized. As a purine derivative, there is a theoretical potential for interaction with purinergic receptors, which are a class of cell surface receptors that bind extracellular purines like adenosine and ATP. These receptors are involved in a myriad of physiological processes. However, specific studies detailing the binding of this compound to purinergic or other receptors, and any subsequent biological responses, are not extensively reported in the current scientific literature. Further research is required to explore this aspect of its molecular interactions and to determine if this compound can act as a ligand for any known receptors and what, if any, associated biomolecules might be involved in such interactions.

Modulation of Adenosine Receptor Subtypes (e.g., A1 Adenosine Receptors, β2-Adrenergic Receptors) by Purine Conjugates

While specific research on the direct interaction of this compound with adenosine and β2-adrenergic receptors is not extensively available in the current body of scientific literature, the broader class of N6-substituted purine derivatives has been a subject of significant investigation, particularly in the context of adenosine receptor modulation. The nature of the substituent at the N6-position of the purine ring plays a pivotal role in determining the affinity and selectivity of these compounds for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.gov

Modulation of A1 Adenosine Receptors:

N6-substituted purine derivatives have been shown to act as potent and selective antagonists at the A1 adenosine receptor. nih.gov The structural characteristics of the N6-substituent are crucial for this activity. For instance, the presence of a cyclopentyl group at the N6-position significantly increases potency at the A1 receptor while decreasing it at the A2A receptor, leading to high A1 selectivity. nih.gov This highlights the importance of the steric and hydrophobic properties of the N6-substituent in the recognition and binding process at the A1 receptor.

The table below summarizes the binding affinities of various N6-substituted adenine derivatives for the A1 adenosine receptor, illustrating the structure-activity relationships.

| Compound | N6-Substituent | 9-Substituent | A1 Receptor Affinity (Ki, nM) | Reference |

| N6-Cyclopentyl-9-methyladenine | Cyclopentyl | Methyl | 22 | nih.gov |

| N6-Cyclopentyl-9-ethyladenine | Cyclopentyl | Ethyl | 11 | nih.gov |

| N6-Cyclopentyl-9-phenyladenine | Cyclopentyl | Phenyl | 16 | nih.gov |

| N6-(1-Phenyl-2-propyl)-9-methyladenine (R-enantiomer) | (R)-1-Phenyl-2-propyl | Methyl | 110 | nih.gov |

| N6-(1-Phenyl-2-propyl)-9-methyladenine (S-enantiomer) | (S)-1-Phenyl-2-propyl | Methyl | 460 | nih.gov |

Modulation of β2-Adrenergic Receptors:

The interaction of purine conjugates with β2-adrenergic receptors is a less explored area of research. However, the concept of heterobivalent ligands, which can simultaneously bind to multiple receptor types, has emerged. One study has mentioned the development of an A1AR/β2AR heterobivalent ligand, suggesting that purine-containing structures can be designed to interact with β2-adrenergic receptors. nih.gov In such constructs, the purine moiety would typically target the adenosine receptor, while another pharmacophore connected via a linker would engage the β2-adrenergic receptor.

Furthermore, β-adrenergic stimulation is known to influence adenine nucleotide catabolism and subsequent purine release in human adipocytes. nih.gov This indicates a physiological link between the adrenergic system and purinergic signaling, although it does not directly describe the modulation of the β2-adrenergic receptor by an external purine conjugate. The functional coupling of purified β2-adrenergic receptors with the guanine nucleotide-binding regulatory protein (Gs) has been demonstrated, which is a key step in the signal transduction pathway. duke.edu

Detailed research findings specifically characterizing the binding affinity or modulatory effects of simple purine conjugates like this compound on β2-adrenergic receptors are currently limited.

Derivatives, Analogs, and Structure Activity Relationships Sar in Biochemical Systems

Rational Design and Synthesis of N-(Purin-6-yl)amino Acid and Peptide Derivatives

The synthesis of N-(Purin-6-yl)amino acid derivatives typically involves the nucleophilic substitution of a halogen (commonly chlorine) at the C6 position of the purine (B94841) ring with an amino acid. For instance, reacting 6-chloropurine (B14466) with amino acids in the presence of a base like sodium carbonate has been a common method researchgate.netnih.govmdpi.comnih.gov. Rational design strategies often focus on modifying the purine scaffold (e.g., introducing substituents at C2 or N9) or altering the amino acid residue and linker length to optimize interactions with biological targets researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Researchers have explored various synthetic routes, including condensation reactions and palladium-catalyzed cross-coupling reactions, to achieve these derivatives with controlled stereochemistry, as racemization can be a challenge during synthesis nih.govnih.govavcr.cz.

Exploration of N-(Purin-6-yl)Dipeptides and Higher Peptide Conjugates

Extending the complexity, N-(Purin-6-yl)dipeptides and higher peptide conjugates are synthesized by coupling N-(Purin-6-yl)amino acids with other amino acid esters or peptide esters. Methods like the dicyclohexylcarbodiimide (B1669883) (DCC) or N-hydroxysuccinimide (NHS) coupling methods are employed for peptide bond formation nih.govnih.gov. The synthesis of these larger conjugates allows for the introduction of more complex structural features, potentially leading to enhanced biological activity or altered pharmacokinetic properties. Studies have explored the synthesis of N-(Purin-6-yl)glycyl-(S)-glutamic acid and other dipeptides, noting that the stereochemical integrity of the amino acid residues is important and can be affected by synthetic conditions researchgate.netnih.govnih.gov.

Biochemical Activity Profiles of N-Purin-6-oylglycine and its Analogs

N-(Purin-6-yl)glycine and its derivatives have demonstrated a range of biochemical activities, impacting various cellular processes and pathways.

Inhibition of DNA Biosynthesis by Purine Conjugates

Certain purine conjugates, particularly those incorporating specific heterocyclic fragments, have been identified as inhibitors of DNA biosynthesis. For example, compounds derived from purine and omega-amino acids linked to a difluorobenzoxazine moiety showed cytotoxic activity, with evidence suggesting they act as inhibitors of DNA biosynthesis nih.gov. This mechanism is critical in cancer therapy, as rapidly dividing cancer cells rely heavily on efficient DNA replication.

Modulation of Kinase and Histone Deacetylase Activities

Purine derivatives have been investigated for their ability to modulate the activity of various enzymes, including kinases and histone deacetylases (HDACs). Some purine-based compounds have shown promise as kinase inhibitors, for instance, targeting fibroblast growth factor receptors (FGFRs) rsc.org or cyclin-dependent kinases (CDKs) acs.org. Specifically, certain purine derivatives have been designed as HDAC inhibitors, with some exhibiting potent activity against cancer cell lines by increasing histone acetylation levels jst.go.jpresearchgate.netsci-hub.seekb.eg. For example, hydroxamic acid derivatives containing a purine scaffold have been synthesized and screened for HDAC inhibition, with some showing IC50 values in the nanomolar range jst.go.jpresearchgate.net.

Broader Biological Activity Spectrum (e.g., antimicrobial, antitumor, antiviral, antiproliferative effects in research models)

The N-(Purin-6-yl)amino acid and peptide derivatives exhibit a broad spectrum of biological activities across various research models.

Antimicrobial Activity: Several purine conjugates with amino acids have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains. Compounds like N-(2-aminopurin-6-yl)- and N-(purin-6-yl)-glycyl-(S)-glutamic acids have shown notable efficacy researchgate.netnih.govnih.gov.

Antitumor and Antiproliferative Effects: A substantial body of research highlights the antitumor and antiproliferative potential of these purine derivatives. They have been evaluated against various cancer cell lines, including those derived from leukemia, lung, colon, breast, and liver cancers nih.govsci-hub.seresearchgate.netresearchgate.netjyoungpharm.orgresearchgate.netresearchgate.nettandfonline.comresearchgate.net. For instance, purine conjugates containing omega-amino acids and heterocyclic fragments have shown high cytotoxic activity against tumor cell lines nih.govmdpi.com. Some derivatives have also been identified as potent inhibitors of specific kinases or HDACs, contributing to their antiproliferative effects rsc.orgacs.orgjst.go.jpresearchgate.netsci-hub.seekb.eg.

Antiviral Activity: Purine conjugates have also been explored for their antiviral properties. Derivatives containing chiral heterocyclic amines attached via omega-amino acid linkers have shown high inhibitory activity against herpes simplex virus type 1 (HSV-1), including acyclovir-resistant strains researchgate.netresearchgate.netresearchgate.net. Other purine derivatives have also been investigated for activity against influenza viruses and other DNA viruses researchgate.netresearchgate.netacs.org.

Compound List

this compound (as representative of the class)

N-(Purin-6-yl)amino acids

N-(Purin-6-yl)peptide derivatives

N-(Purin-6-yl)dipeptides

N-(Purin-6-yl)glycyl-(S)-glutamic acid

N-(2-aminopurin-6-yl)glycyl-(S)-glutamic acid

N-(Purin-6-yl)-L-alanine

N-(Purin-6-yl)-L-alanyl-L-leucine

N-(Purin-6-yl)-omega-amino acids

N-(Purin-6-yl)amino hexanoic acid conjugates

N-(Purin-6-yl)amino octanoic acid conjugates

N-(Purin-6-yl)amino acid methyl esters

N-(Purin-6-yl)amino acid derivatives with 7,8-difluoro-3,4-dihydro-3-methyl-2H- researchgate.netnih.govbenzoxazine

N-(Purin-6-yl)amino acid derivatives with 2-hydroxyethoxymethyl substituent

N-(Purin-6-yl)amino acid derivatives with 2-aminopurine (B61359)

N-(Purin-6-yl)amino acid derivatives with 6-chloropurine

N-(Purin-6-yl)glycine derivatives

Purine conjugates with amino acids

Purine conjugates with peptide conjugates

Purine-based hydroxamic acid derivatives

Purine/purine isoster based benzamides

Pyrazolo[3,4-d]pyrimidines bearing amino acid conjugates

6-Morpholino-9-(styrylsulfonyl)-9H-purine

6-Amino-9-(styrylsulfonyl)-9H-purine

N-[2-(2-Phosphonomethoxy)ethyl] purine derivatives

6-Substituted 2-Arylaminopurines

N-(Purin-6-yl)aminopolymethylene carboxylic acids

Conceptual Integration Within Purine and Glycine Metabolic Pathways

Glycine's Foundational Contribution to De Novo Purine (B94841) Biosynthesis

Glycine (B1666218), the simplest amino acid, serves as a crucial building block in the de novo synthesis of purine nucleotides, essential components for DNA, RNA, and energy-carrying molecules like ATP ahajournals.orgresearchgate.netontosight.ai. This intricate metabolic pathway, which constructs the purine ring system from simpler precursors, relies significantly on glycine's contribution. Glycine donates specific atoms that become integral parts of the purine heterocycle ahajournals.orgresearchgate.nettaylorandfrancis.com.

During the de novo purine biosynthesis, glycine provides atoms 4, 5, and 7 of the purine ring structure ahajournals.orgresearchgate.net. Furthermore, it contributes two carbon atoms and one nitrogen atom to the nascent purine molecule taylorandfrancis.com. This process begins with glycine and proceeds through a series of enzymatic reactions to ultimately form purine monophosphates, such as inosine (B1671953) monophosphate (IMP), which is then converted into adenine (B156593) and guanine (B1146940) nucleotides ontosight.ainews-medical.net.

| Purine Ring Atom Contributed | Source(s) |

| Atom 4 | ahajournals.orgresearchgate.net |

| Atom 5 | ahajournals.orgresearchgate.net |

| Atom 7 | ahajournals.orgresearchgate.net |

| Two Carbon Atoms | taylorandfrancis.com |

| One Nitrogen Atom | taylorandfrancis.com |

N-Purin-6-oylglycine within the Broader Purine Metabolome and its Implications for Salvage Pathways

This compound is a chemical entity identified by the molecular formula C8H7N5O3 and an average mass of 221.176 Da chemspider.com. It is also known by the IUPAC name N-(7H-Purine-6-carbonyl)glycine chemspider.com, suggesting a structure where a purine ring, modified at the 6-position to include a carbonyl group, is linked via an amide bond to glycine. This compound has been synthesized from precursors such as 6-trichloromethylpurine psu.eduaacrjournals.org.

The primary documented applications of this compound lie in immunological research. It has been employed as a hapten, a small molecule that can elicit an immune response when conjugated to a larger carrier protein psu.eduaacrjournals.org. Rabbits immunized with N-Purin-6-oyl-protein conjugates have been shown to produce antibodies with specific affinity for purine structures psu.eduaacrjournals.org. These antibodies can react with denatured DNA and serve as inhibitors in precipitin reactions, indicating a significant structural recognition of the purine moiety psu.edu. Structural analyses reveal that this compound shares a contour similarity with 2'-deoxyadenylic acid, a component of DNA, which may explain the observed cross-reactivity in immunological assays aacrjournals.org.

While glycine is involved in various conjugation reactions within metabolic processes researchgate.netnih.govnih.govslideshare.net and purine salvage pathways are critical for recycling purine bases ontosight.aiyoutube.com, the available scientific literature does not provide evidence for this compound being a naturally occurring metabolite or playing a direct role in these endogenous purine metabolic pathways. Its documented utility is primarily as a synthetic hapten for generating specific antibodies.

| Property/Application | Detail | Source(s) |

| Chemical Formula | C8H7N5O3 | chemspider.com |

| Average Mass | 221.176 Da | chemspider.com |

| Alternative Name | N-(7H-Purine-6-carbonyl)glycine | chemspider.com |

| Synthesis Precursor | 6-trichloromethylpurine | psu.eduaacrjournals.org |

| Primary Application | Hapten for generating purine-specific antibodies | psu.eduaacrjournals.org |

| Immunological Relevance | Elicits antibodies that fix complement with denatured DNA; acts as an inhibitor in antibody assays | psu.edu |

| Structural Similarity | Similar contour to 2'-deoxyadenylic acid | aacrjournals.org |

| Role in Natural Metabolome | Not documented in provided literature | N/A |

| Role in Purine Salvage | Not documented in provided literature | N/A |

Research on Purine Metabolism in Specific Biological Systems (e.g., microbial, plant biochemistry)

The scientific literature reviewed does not present specific research findings concerning the metabolism of this compound within microbial or plant biochemical systems. The existing studies on this compound predominantly focus on its chemical synthesis and its utility as a hapten in immunological investigations psu.eduaacrjournals.org. Consequently, its specific roles or presence in the metabolic pathways of microorganisms or plants remain undocumented in the provided sources.

Advanced Methodologies for Biochemical Characterization and Analysis

Spectroscopic Approaches for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms. For N-Purin-6-oylglycine, ¹H and ¹³C NMR are standard, while ¹⁵N NMR can offer further insight into the purine (B94841) ring and amide bond. nih.gov

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the protons on the purine ring (typically in the aromatic region, δ 7.5-8.5 ppm), the methylene (B1212753) (-CH₂) group of the glycine (B1666218) moiety, and the amide (N-H) proton. The chemical shift of the amide proton can be sensitive to solvent and temperature.

¹³C NMR: The carbon spectrum would show distinct resonances for the carbonyl carbon of the amide, the carboxyl carbon of the glycine, the methylene carbon, and the individual carbons of the purine ring.

¹⁵N NMR: This technique can be used to probe the nitrogen atoms within the purine ring system and the amide linkage. u-szeged.hu The chemical shifts of N-1, N-3, N-7, and N-9 in the purine ring can help confirm the point of attachment and tautomeric state. u-szeged.hu

Expected ¹H NMR Chemical Shifts for this compound Moiety

| Proton | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Purine C2-H | ~8.0 - 8.5 | Downfield due to aromaticity and adjacent nitrogen atoms. |

| Purine C8-H | ~8.0 - 8.5 | Similar to C2-H, characteristic of the purine core. |

| Glycine α-CH₂ | ~4.0 - 4.5 | Shifted downfield by the adjacent nitrogen and carbonyl group. |

This table presents estimated values based on typical chemical shifts for purine and N-acyl glycine structures.

Mass Spectrometry (MS) is employed to determine the molecular weight and to gain structural information through fragmentation analysis. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Molecular Ion Peak (M+): The primary goal is to identify the molecular ion peak, which corresponds to the intact molecule's mass. For this compound (C₇H₇N₅O₃), the expected monoisotopic mass is approximately 209.055 g/mol .

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) methods will cause the molecular ion to break apart in a predictable manner. libretexts.org Key fragmentations would likely include:

Cleavage of the amide bond between the purine carbonyl and the glycine nitrogen, yielding ions corresponding to the purine-6-carbonyl fragment and the glycine fragment.

Loss of the carboxyl group (-COOH) from the glycine moiety. libretexts.org

Characteristic fragmentation of the purine ring itself. researchgate.net

Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

|---|---|

| [M-COOH]⁺ | Loss of the carboxylic acid group. |

| [C₅H₃N₄CO]⁺ | Fragment corresponding to the purin-6-oyl cation. |

| [H₂NCH₂COOH]⁺ | Glycine cation fragment. |

This table shows plausible fragmentation pathways under mass spectrometric analysis.

Chromatographic Techniques for Separation and Purity Assessment (e.g., Chiral HPLC)

Chromatographic methods are essential for separating this compound from reaction precursors, byproducts, or degradants, as well as for assessing its purity. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common technique. mdpi.com

Given that this compound is derived from the achiral amino acid glycine, it is not itself a chiral molecule. Therefore, chiral HPLC would not be necessary for its separation unless it were part of a complex mixture containing other chiral compounds or if it were derivatized with a chiral reagent. phenomenex.comchiralpedia.com However, standard reversed-phase HPLC is highly effective for its analysis and purification.

Reversed-Phase HPLC (RP-HPLC): This is the standard method for purity assessment of polar molecules like this compound.

Stationary Phase: A nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used.

Mobile Phase: A polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol, with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. mdpi.com

Detection: UV detection is highly suitable, as the purine ring possesses a strong chromophore that absorbs UV light, typically around 260 nm.

Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

This table outlines a standard starting method for the purity assessment of this compound.

Immunochemical Assays for Specificity and Reactivity

Because this compound is a small molecule, it is considered a hapten. nih.gov By itself, it is not immunogenic, but when conjugated to a larger carrier molecule, such as a protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin), it can elicit a specific antibody response. creative-biolabs.com Immunochemical assays can then be used to detect these antibodies or to quantify the hapten-carrier conjugate.

Quantitative Precipitin Assay: This classical technique measures the amount of antibody in a serum by titrating it with the antigen (the this compound-carrier conjugate) and measuring the amount of precipitate formed. The reaction relies on the formation of a large, insoluble lattice of antigen-antibody complexes at the zone of equivalence. wikipedia.org

Complement Fixation: This sensitive test can detect very small amounts of antigen or antibody. nih.gov The assay is based on the principle that complement, a group of serum proteins, is "fixed" or consumed by an antigen-antibody complex. microbenotes.comwikipedia.org If antibodies specific to the this compound hapten are present in a serum sample, they will bind to the hapten-carrier conjugate and fix the added complement. anses.fr The amount of remaining complement is then measured using an indicator system (e.g., antibody-coated sheep red blood cells), where lysis indicates a negative result (no complement was fixed). anses.fr

Radioimmunoelectrophoresis: This technique, a variation of counterimmunoelectrophoresis, can be used for the rapid detection of precipitating antibodies against antigens. nih.gov While often used for larger antigens like nucleic acids, it could be adapted for detecting high-avidity antibodies against the this compound hapten presented on a carrier. nih.gov The use of radiolabeled components can significantly increase the sensitivity of detection.

Passive Cutaneous Anaphylaxis (PCA): PCA is a highly sensitive in vivo assay used to detect antigen-specific IgE antibodies. To test for an allergic or hypersensitivity response mediated by antibodies against this compound, serum from a sensitized animal is injected intradermally into a naive recipient. After a latent period, the antigen (hapten-carrier conjugate) is injected intravenously along with a dye. A positive reaction, indicating the presence of hapten-specific IgE, is visualized by the leakage of the dye at the injection site. nih.gov

Computational Chemistry and Molecular Modeling for Conformational and Interaction Analysis

Computational methods provide invaluable insight into the three-dimensional structure, electronic properties, and potential interactions of this compound at an atomic level. mdpi.com These in silico approaches can predict molecular behavior and guide experimental design.

Conformational Analysis: this compound has several rotatable bonds, particularly around the amide linkage and the glycine backbone. Energy minimization and molecular dynamics simulations can be used to identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water). Understanding the preferred conformation is key to predicting how it might interact with a biological target.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov If a protein target for this compound is known or hypothesized, molecular docking can be used to model its binding mode within the protein's active site. This analysis can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govnih.gov

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as the electrostatic potential surface and frontier molecular orbitals. This information helps in understanding the molecule's reactivity and the nature of its non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial in purine-protein interactions. nih.govnih.gov

Computational Approaches for this compound Analysis

| Technique | Application | Insights Gained |

|---|---|---|

| Energy Minimization | Finding the lowest energy 3D structure. | Predicts the most stable molecular conformation. |

| Molecular Dynamics | Simulating molecular motion over time. | Reveals conformational flexibility and solvent interactions. |

| Molecular Docking | Predicting binding pose in a protein active site. | Identifies potential binding targets and key interactions. nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Glycine |

| Acetonitrile |

| Methanol |

| Trifluoroacetic Acid |

| Formic Acid |

| Bovine Serum Albumin |

Emerging Research Avenues and Interdisciplinary Applications

Development and Utilization of N-Purin-6-oylglycine as a Biochemical Probe or Hapten

The development of specific biochemical probes and haptens is crucial for the study of biological systems and the development of diagnostic assays. Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. The synthesis of purine (B94841) conjugates with various amino acids and other molecules suggests a viable pathway for the development of this compound as a valuable biochemical tool. nih.govnih.gov

The synthesis of N-(purin-6-yl)amino acids has been achieved through methods such as the nucleophilic substitution of chlorine in 6-chloropurine (B14466) with the corresponding amino acid. nih.govnih.gov This general approach could be adapted for the synthesis of this compound, which could then be conjugated to carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). Such a conjugate could be used to immunize animals and generate antibodies specific to the this compound moiety. These antibodies would be invaluable for the development of immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), to detect and quantify the presence of this compound or structurally similar molecules in biological samples.

The potential applications of such a tool are diverse. For instance, if this compound is identified as a metabolite or a signaling molecule, these antibodies could be used to study its distribution and dynamics in cells and tissues. Furthermore, as a biochemical probe, fluorescently labeled this compound could be synthesized to visualize its interactions with cellular components, providing insights into its potential biological functions.

| Step | Description | Rationale |

|---|---|---|

| Synthesis of this compound | Chemical synthesis of the hapten molecule. | To obtain the pure compound for conjugation. |

| Conjugation to Carrier Protein | Covalent attachment of this compound to a carrier protein (e.g., BSA, KLH). | To make the small hapten molecule immunogenic. |

| Immunization | Introduction of the hapten-carrier conjugate into an animal model. | To elicit an immune response and generate specific antibodies. |

| Antibody Purification and Characterization | Isolation and testing of antibodies for specificity and affinity. | To ensure the antibodies are suitable for use in immunoassays. |

| Development of Immunoassays | Utilization of the specific antibodies to create detection methods (e.g., ELISA). | To enable the quantification of this compound in samples. |

Astrobiological Relevance and Hypotheses on Prebiotic Formation of Purine-Amino Acid Conjugates

The question of how life originated on Earth is a central theme in astrobiology. The "RNA world" hypothesis posits that RNA was the primary form of genetic material before the advent of DNA and proteins. khanacademy.org However, the emergence of a system that links nucleic acids and amino acids is a critical and less understood aspect of the origin of life. Purine-amino acid conjugates, such as this compound, are of significant interest in this context as they represent a direct covalent linkage between the building blocks of nucleic acids and proteins. nih.gov

Numerous studies have demonstrated the plausible prebiotic synthesis of both purines and amino acids under conditions thought to have existed on early Earth. semanticscholar.orgyoutube.com For instance, adenine (B156593), a purine, can be synthesized from the polymerization of hydrogen cyanide (HCN). youtube.com Similarly, amino acids can be formed from simple inorganic molecules with energy input from sources like lightning or ultraviolet radiation. khanacademy.org

The formation of conjugates like this compound could have occurred in a "drying lagoon" or "drying beach" model of prebiotic synthesis, where the concentration of precursor molecules would have been high. nih.gov The presence of such conjugates in the prebiotic environment could have provided a scaffold for the eventual development of the genetic code and ribosome-mediated protein synthesis. It is hypothesized that amino acids conjugated to purine bases may have been present in tRNAs as "molecular fossils," playing a role in early peptide synthesis. nih.gov The study of purine-amino acid conjugates could, therefore, provide crucial insights into the transition from a prebiotic chemical world to the first biological systems.

| Concept | Description | Relevance to this compound |

|---|---|---|

| Prebiotic Synthesis of Purines | Formation of purine bases like adenine and guanine (B1146940) from simple precursors (e.g., HCN) under early Earth conditions. youtube.com | Provides the purine component of the conjugate. |

| Prebiotic Synthesis of Amino Acids | Formation of amino acids like glycine (B1666218) from inorganic molecules and an energy source. khanacademy.org | Provides the amino acid component of the conjugate. |

| Concentration Mechanisms | Processes such as evaporation in lagoons or on beaches that would have increased the concentration of precursor molecules. nih.gov | Facilitates the chemical reaction between purines and amino acids to form conjugates. |

| RNA-Peptide World | A hypothetical stage in the origin of life where RNA and peptides coexisted and interacted, potentially through conjugates. nih.gov | This compound serves as a model for the types of molecules that could have been important in this era. |

Potential in Investigating Gene Regulation and Chromatin Structure (e.g., DNA Methyltransferase-based methods)

In modern organisms, gene expression is intricately regulated at the level of chromatin, the complex of DNA and proteins that forms chromosomes. Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in this regulation. One of the most abundant mRNA modifications in eukaryotes is N6-methyladenosine (m6A), which is involved in post-transcriptional gene regulation. nih.govnih.gov Given that the modification in this compound occurs at the same N6 position of the purine ring, it is plausible that this and similar molecules could influence gene regulation by interacting with the cellular machinery that reads, writes, or erases m6A marks.

The enzymes responsible for DNA methylation are DNA methyltransferases (DNMTs). While there is no direct evidence of this compound affecting DNMTs, the introduction of molecules that can alter the epigenetic landscape is a significant area of research. For instance, oxidative stress can lead to site-specific changes in DNA methylation. nih.gov It is conceivable that this compound or its derivatives could act as inhibitors or modulators of the enzymes involved in epigenetic modifications, thereby influencing gene expression patterns.

Further research could explore whether this compound can be recognized by m6A "reader" proteins, potentially competing with m6A-modified RNA and disrupting normal gene regulation. Alternatively, it could interfere with the activity of m6A methyltransferases or demethylases. Investigating the effects of this compound on the epigenome could open up new avenues for understanding the complex interplay between small molecules and the regulation of chromatin structure and gene function.

| Potential Mechanism | Hypothesized Action | Possible Outcome |

|---|---|---|

| Interaction with m6A Reader Proteins | This compound could bind to proteins that normally recognize N6-methyladenosine on RNA. | Disruption of mRNA splicing, export, translation, or decay. nih.gov |

| Modulation of m6A Enzymes | The compound might inhibit or activate the methyltransferases that add m6A marks or the demethylases that remove them. | Alteration of the overall m6A landscape, leading to widespread changes in gene expression. |

| Influence on Chromatin Structure | By affecting epigenetic modifying enzymes, this compound could indirectly influence how tightly DNA is packaged. | Changes in the accessibility of genes to the transcriptional machinery. |

| Alteration of DNA Methylation Patterns | Potential indirect effects on DNA methyltransferases, leading to changes in CpG island methylation. | Long-term silencing or activation of specific genes. |

Q & A

Q. What are the established synthetic pathways for N-Purin-6-oylglycine, and how can experimental protocols ensure reproducibility?

Methodological Answer: Synthesis typically involves coupling purine derivatives with glycine analogs under controlled conditions. Key steps include optimizing reaction pH, temperature, and solvent polarity to minimize side products. To ensure reproducibility, document precise molar ratios, purification methods (e.g., column chromatography, recrystallization), and characterization techniques (e.g., H/C NMR, HPLC purity ≥95%) . Include failure analyses (e.g., byproducts identified via LC-MS) to guide troubleshooting.

Q. How should researchers validate the structural identity and purity of this compound?

Methodological Answer: Use orthogonal analytical methods:

- Structural confirmation : NMR spectroscopy (chemical shifts for purine C6 and glycine carbonyl groups) and FT-IR (amide bond stretching frequencies).

- Purity assessment : HPLC with UV detection (retention time consistency) and mass spectrometry (molecular ion peak matching theoretical mass). Cross-validate results against published spectra or reference standards. Discrepancies require re-synthesis or alternative derivatization .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer: Prioritize target-specific assays based on purine’s known biological roles (e.g., adenosine receptor binding, enzyme inhibition). Use dose-response curves (IC/EC calculations) and include positive/negative controls (e.g., known agonists/antagonists). Validate assay conditions via intra- and inter-laboratory comparisons to minimize variability .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across studies be systematically addressed?

Methodological Answer: Conduct a meta-analysis to identify variables (e.g., administration routes, animal models). Replicate studies under standardized conditions (e.g., fixed dosing, matched bioavailability protocols). Use compartmental modeling to compare absorption rates and metabolite profiles. Statistical tools like ANOVA or Bayesian inference can quantify variability sources .

Q. What strategies are effective in elucidating the mechanism of action of this compound in complex biological systems?

Methodological Answer: Combine omics approaches:

- Proteomics : SILAC labeling to identify protein interaction partners.

- Transcriptomics : RNA-seq to track gene expression changes post-treatment. Validate findings via CRISPR knockouts or siRNA silencing of candidate targets. Cross-reference with structural docking simulations to predict binding affinities .

Q. How should researchers design studies to resolve conflicting reports on this compound’s cytotoxicity?

Methodological Answer: Implement a factorial design to test variables (e.g., cell lines, exposure duration, metabolite interference). Use high-content screening (HCS) to quantify apoptosis/necrosis ratios and mitochondrial membrane potential. Include mechanistic probes (e.g., caspase inhibitors) to differentiate pathways. Publish raw data and analysis scripts for transparency .

Q. What computational methods are optimal for predicting this compound’s off-target interactions?

Methodological Answer: Apply molecular dynamics (MD) simulations to assess binding stability across protein databases (e.g., PDB, AlphaFold). Use machine learning models (e.g., Random Forest, neural networks) trained on kinase inhibition datasets. Validate predictions via in vitro selectivity panels (e.g., Eurofins’ ProfilingExpress®) .

Methodological Best Practices

Q. How to ensure compliance with ethical and reproducibility standards in preclinical studies of this compound?

Methodological Answer: Follow NIH guidelines for animal welfare (e.g., ARRIVE 2.0 checklist). Pre-register protocols on platforms like OSF or ClinicalTrials.gov . Share raw datasets, code, and materials via repositories (e.g., Zenodo, Figshare). Use plagiarism-check software for manuscript integrity .

What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions on this compound?

Methodological Answer: Apply the FINER criteria :

- Feasible : Assess resource availability (e.g., synthetic feasibility, analytical instrumentation).

- Novel : Use SciFinder®/Reaxys® to identify literature gaps.

- Ethical : Align with institutional biosafety committees (IBC) for in vivo work. Structure questions via PICO (Population: cell/animal models; Intervention: dose/route; Comparison: controls; Outcome: efficacy/toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.